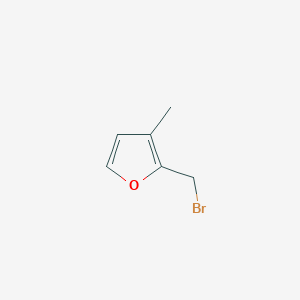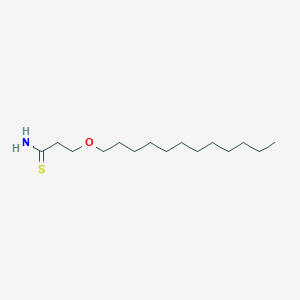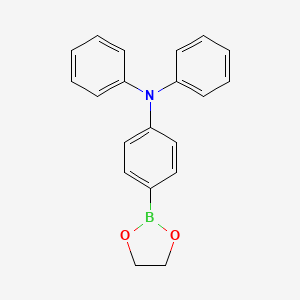
Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a benzenamine structure. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- typically involves the reaction of N,N-diphenylbenzenamine with a boronic acid derivative. One common method is the reaction of N,N-diphenylbenzenamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 3-(1,3,2-dioxaborolan-2-yl)-
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its structure allows for the formation of stable intermediates, making it highly efficient in various synthetic applications .
Propiedades
Número CAS |
402488-98-6 |
|---|---|
Fórmula molecular |
C20H18BNO2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C20H18BNO2/c1-3-7-18(8-4-1)22(19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-23-15-16-24-21/h1-14H,15-16H2 |
Clave InChI |
SRFSYKWOBMDDLF-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


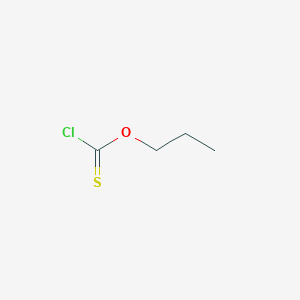
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
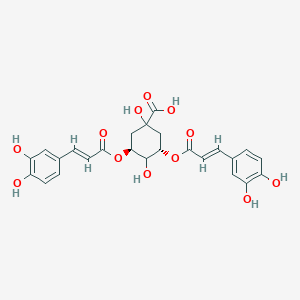
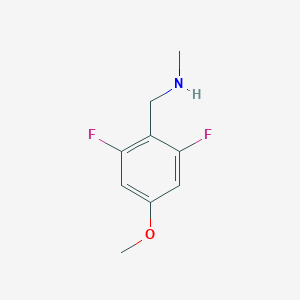


![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
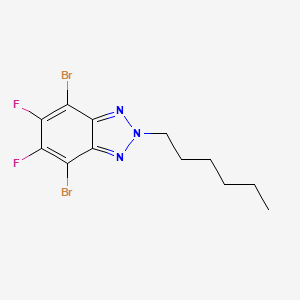

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
